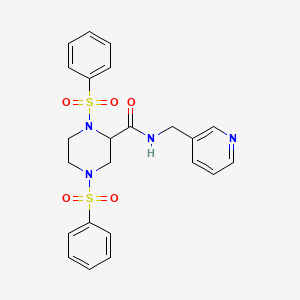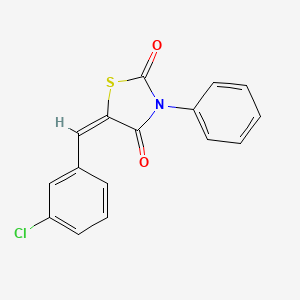
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPIP is a potent inhibitor of the enzyme protein kinase R (PKR), which is involved in the regulation of the immune response and cellular stress pathways.
Wirkmechanismus
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide is a potent inhibitor of PKR, which is a key regulator of the immune response and cellular stress pathways. PKR is activated in response to viral infection and cellular stress, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) and the inhibition of protein synthesis. 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide binds to the kinase domain of PKR, preventing its activation and subsequent phosphorylation of eIF2α. This results in the inhibition of viral replication and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has been shown to have potent antiviral activity against a variety of viruses, including influenza A virus, hepatitis C virus, and dengue virus. 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has several advantages for lab experiments, including its potent inhibitory activity against PKR, its broad-spectrum antiviral activity, and its potential use in the treatment of cancer and neurodegenerative diseases. However, 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide also has some limitations, including its relatively low yield and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide. One potential direction is to investigate its use in combination with other antiviral drugs for the treatment of viral infections. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders. Furthermore, the development of more efficient synthesis methods for 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide could increase its yield and make it more accessible for research purposes.
Synthesemethoden
The synthesis of 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide involves the reaction of 1,4-diaminopiperazine with 3-pyridinecarboxaldehyde, followed by the reaction of the resulting compound with phenylsulfonyl chloride. The final product is obtained after purification through column chromatography. The yield of 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent antiviral activity against a variety of viruses, including influenza A virus, hepatitis C virus, and dengue virus. 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(pyridin-3-ylmethyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c28-23(25-17-19-8-7-13-24-16-19)22-18-26(33(29,30)20-9-3-1-4-10-20)14-15-27(22)34(31,32)21-11-5-2-6-12-21/h1-13,16,22H,14-15,17-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYJFVWIOGZDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5200518.png)
![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)


![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5200560.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200567.png)
![diethyl [2-amino-1-({[(4-chlorophenyl)amino]carbonyl}amino)-2-oxoethyl]phosphonate](/img/structure/B5200573.png)

![N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide](/img/structure/B5200586.png)
![N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5200594.png)

![methyl 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5200607.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)